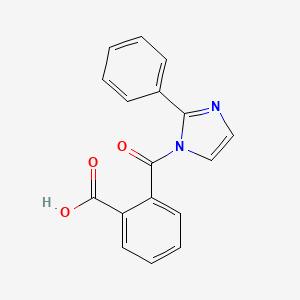

2-(2-Phenylimidazole-1-carbonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Phenylimidazole-1-carbonyl)benzoic acid is a chemical compound with the molecular formula C17H12N2O3 and a molecular weight of 292.2912. It is used for research purposes2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-(2-Phenylimidazole-1-carbonyl)benzoic acid. However, it’s worth noting that imidazole compounds can be synthesized through various methods, including the Debus method and the Radziszewski imidazole synthesis3.Molecular Structure Analysis

The molecular structure of 2-(2-Phenylimidazole-1-carbonyl)benzoic acid is characterized by the presence of an imidazole ring attached to a phenyl group, which is further attached to a carbonyl group. This carbonyl group is then attached to a benzoic acid group1.Chemical Reactions Analysis

Specific chemical reactions involving 2-(2-Phenylimidazole-1-carbonyl)benzoic acid are not available in the retrieved data. However, imidazole compounds are known to participate in various chemical reactions due to the presence of the imidazole ring4.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Phenylimidazole-1-carbonyl)benzoic acid are not fully detailed in the retrieved data. However, it is known that the compound has a molecular weight of 292.32.Applications De Recherche Scientifique

Synthesis and Organic Chemistry Applications

- The synthesis of benzimidazoles, including compounds related to 2-(2-Phenylimidazole-1-carbonyl)benzoic acid, has been explored in high-temperature water to achieve yields comparable to or better than those in conventional media. This approach highlights the solvent properties of high-temperature water in optimizing the synthesis process (Dudd et al., 2003).

- A practical method for selective acylation of primary hydroxy groups catalyzed by N-methyl-2-phenylimidazole showcases the utility of imidazole derivatives in organic synthesis, particularly in the selective modification of alcohol functional groups (Ibe et al., 2014).

Biological Activities and Applications

- New SbIII carboxylates derived from the ring opening of phthalic anhydride, including derivatives related to 2-(2-Phenylimidazole-1-carbonyl)benzoic acid, have shown promising in vitro anti-leishmanial and anti-fungal activities. These findings suggest potential applications in developing treatments for leishmaniasis and fungal infections (Khan et al., 2011).

- The synthesis and characterization of benzimidazole-based Schiff base copper(II) complexes, which include structural motifs related to 2-(2-Phenylimidazole-1-carbonyl)benzoic acid, have been investigated for their DNA binding, cellular DNA lesion, and cytotoxicity. These complexes show substantial in vitro cytotoxic effects against various human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Paul et al., 2015).

Safety And Hazards

2-(2-Phenylimidazole-1-carbonyl)benzoic acid is classified as an irritant1. It is recommended to avoid contact with skin and eyes, and not to breathe in the dust. If swallowed, immediate medical assistance should be sought6.

Orientations Futures

The future directions of research involving 2-(2-Phenylimidazole-1-carbonyl)benzoic acid are not specified in the retrieved data. However, given the interest in imidazole compounds in various fields of research, it is likely that further studies will continue to explore the properties and potential applications of this compound.

Please note that the information provided is based on the data retrieved and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

Propriétés

IUPAC Name |

2-(2-phenylimidazole-1-carbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-16(13-8-4-5-9-14(13)17(21)22)19-11-10-18-15(19)12-6-2-1-3-7-12/h1-11H,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGERIIAODKVBAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2C(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356741 |

Source

|

| Record name | 2-(2-phenylimidazole-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenylimidazole-1-carbonyl)benzoic acid | |

CAS RN |

302602-94-4 |

Source

|

| Record name | 2-(2-phenylimidazole-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)

![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)

![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)